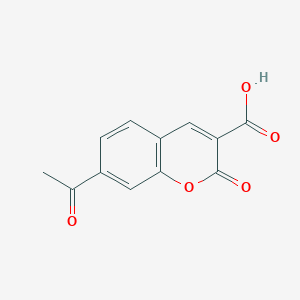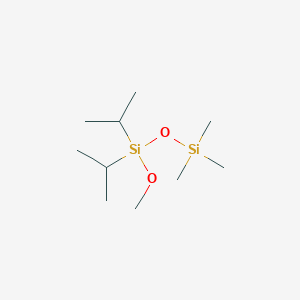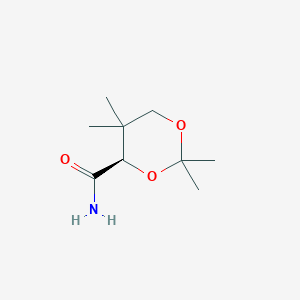
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- is a complex organic compound characterized by its unique molecular structure This compound is part of the dioxane family, which consists of cyclic ethers with two oxygen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- typically involves multiple steps, starting with the formation of the dioxane ring One common approach is the cyclization of a suitable diol precursor under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at specific positions on the dioxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: Use in material science and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- can be compared with other similar compounds, such as:
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4S)-
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (3R)-
These compounds share the same core structure but differ in their stereochemistry or specific substituents
Properties
CAS No. |
285141-00-6 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carboxamide |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-12-9(3,4)13-6(8)7(10)11/h6H,5H2,1-4H3,(H2,10,11)/t6-/m0/s1 |
InChI Key |
ADYNAHLVLCVHSN-LURJTMIESA-N |
Isomeric SMILES |
CC1(COC(O[C@H]1C(=O)N)(C)C)C |
Canonical SMILES |
CC1(COC(OC1C(=O)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


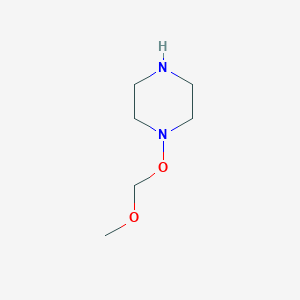
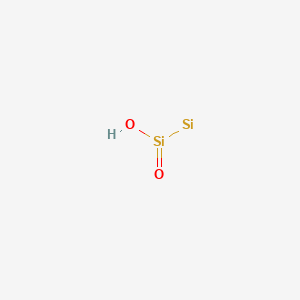
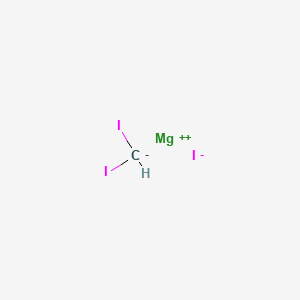
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
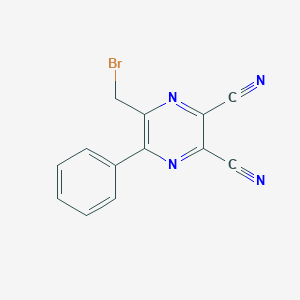
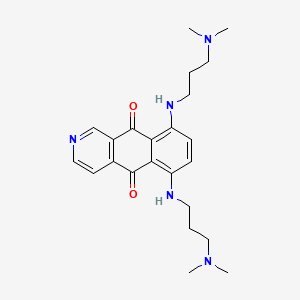
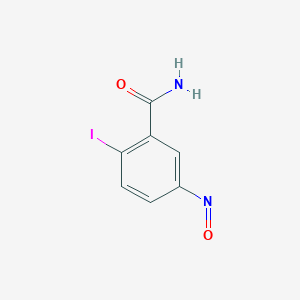
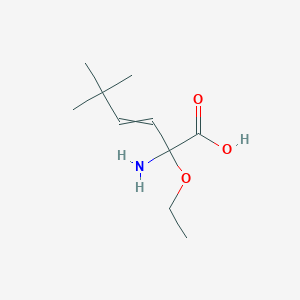
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
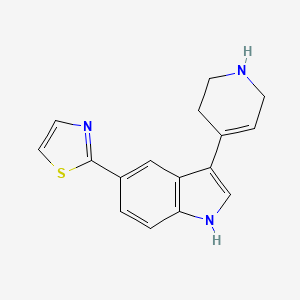
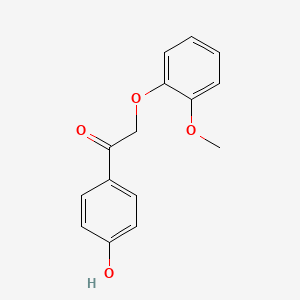
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
